Cas no 1956377-87-9 (1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride)
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride Chemical and Physical Properties
Names and Identifiers
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- 1956377-87-9
- 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
- SB73012
- 1-(4-((2-AMINOETHYL)AMINO)-7-CHLOROQUINOLIN-3-YL)-2,2,2-TRIFLUOROETHANONE HCL
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- Inchi: 1S/C13H11ClF3N3O.ClH/c14-7-1-2-8-10(5-7)20-6-9(11(8)19-4-3-18)12(21)13(15,16)17;/h1-2,5-6H,3-4,18H2,(H,19,20);1H
- InChI Key: WZRYLPKIJHUQBM-UHFFFAOYSA-N
- SMILES: ClC1C=CC2C(C=1)=NC=C(C(C(F)(F)F)=O)C=2NCCN.Cl
Computed Properties
- Exact Mass: 353.0309519g/mol
- Monoisotopic Mass: 353.0309519g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 22
- Rotatable Bond Count: 4
- Complexity: 380
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 68Ų
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM229120-1g |
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride |
1956377-87-9 | 95%+ | 1g |
$1316 | 2021-08-04 | |
| Chemenu | CM229120-1g |
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride |
1956377-87-9 | 95%+ | 1g |
$1393 | 2023-03-05 |
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride Related Literature
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Xiaofeng Lin RSC Adv., 2016,6, 9002-9006
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Stephen P. Fletcher,Richard B. C. Jagt,Ben L. Feringa Chem. Commun., 2007, 2578-2580
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Mark D. Allendorf,Alauddin Ahmed,Tom Autrey,Jeffrey Camp,Eun Seon Cho,Maciej Haranczyk,Abhi Karkamkar,Di-Jia Liu,Katie R. Meihaus,Iffat H. Nayyar,Roman Nazarov,Donald J. Siegel,Vitalie Stavila,Jeffrey J. Urban,Srimukh Prasad Veccham,Brandon C. Wood Energy Environ. Sci., 2018,11, 2784-2812
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Dhamodaran Manikandan,S. Amirthapandian,I. S. Zhidkov,A. I. Kukharenko,S. O. Cholakh,Ramaswamy Murugan Phys. Chem. Chem. Phys., 2018,20, 6500-6514
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Priyambada Nayak,Tanmaya Badapanda,Anil Kumar Singh,Simanchalo Panigrahi RSC Adv., 2017,7, 16319-16331
Additional information on 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride
Comprehensive Overview of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1956377-87-9)
1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride (CAS No. 1956377-87-9) is a specialized quinoline derivative with significant potential in pharmaceutical research and development. This compound, characterized by its trifluoroethanone moiety and chloroquinoline backbone, has garnered attention for its unique structural features and potential applications in drug discovery. Researchers are particularly interested in its role as a kinase inhibitor or signal transduction modulator, given the growing demand for targeted therapies in oncology and autoimmune diseases.
The molecular structure of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride combines a 7-chloroquinoline core with an aminoethylamino side chain, which may enhance its binding affinity to biological targets. The presence of the trifluoromethyl group is noteworthy, as this moiety is increasingly valued in medicinal chemistry for its ability to improve metabolic stability and membrane permeability—key factors addressed in recent drug design optimization studies. Current literature suggests potential applications in cancer research, where similar compounds have shown promise in preclinical models.
From a synthetic chemistry perspective, the preparation of CAS No. 1956377-87-9 involves multi-step organic transformations, including quinoline functionalization and amide coupling reactions. The hydrochloride salt form improves solubility—a critical parameter frequently searched by pharmaceutical scientists investigating bioavailability enhancement strategies. Analytical characterization typically employs HPLC-MS and NMR spectroscopy, techniques commonly discussed in pharmaceutical quality control forums.
The compound's mechanism of action remains under investigation, but its structural analogs have demonstrated activity against various protein kinases—a hot topic in precision medicine discussions. This aligns with current industry trends toward personalized therapeutics, where researchers actively seek compounds with selective target profiles. The chloroquinoline scaffold itself is receiving renewed interest due to its presence in several FDA-approved drugs, making 1956377-87-9 a valuable reference material for structure-activity relationship studies.
Stability studies indicate that proper storage conditions (typically 2-8°C under inert atmosphere) are essential for maintaining the integrity of 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride. This information is particularly relevant for laboratories focusing on long-term compound storage solutions—a frequently searched topic among research facilities. The compound's spectral data and chromatographic purity parameters are crucial for scientists performing method validation in analytical development.
In the context of green chemistry initiatives, synthetic routes to this compound are being evaluated for their environmental impact, reflecting the pharmaceutical industry's growing emphasis on sustainable synthesis. The trifluoromethyl group's introduction often involves special reagents, making this compound an interesting case study for fluorination methodologies—a subject of numerous recent publications.
As a reference standard, CAS No. 1956377-87-9 serves important roles in analytical method development and impurity profiling, two areas receiving increased regulatory scrutiny. Its well-defined structure makes it suitable for mass spectrometry libraries, addressing the need for reliable compound identification tools in metabolomics research.
The pharmacological potential of this quinoline derivative continues to be explored through high-throughput screening platforms. Its structural features align with current investigations into allosteric modulation strategies—a trending approach in drug discovery innovation. Researchers are particularly interested in how the aminoethylamino side chain might influence target engagement kinetics, a parameter gaining importance in kinetic drug profiling studies.
In summary, 1-(4-((2-Aminoethyl)amino)-7-chloroquinolin-3-yl)-2,2,2-trifluoroethanone hydrochloride represents a chemically intriguing scaffold with multiple potential applications in modern pharmaceutical research. Its development reflects several current industry priorities, including targeted drug delivery, metabolic stability optimization, and selective kinase inhibition—all active areas of investigation in academic and industrial settings worldwide.
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